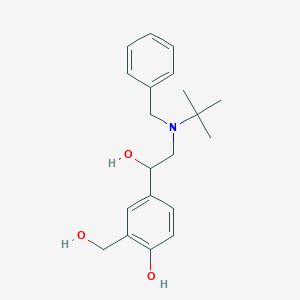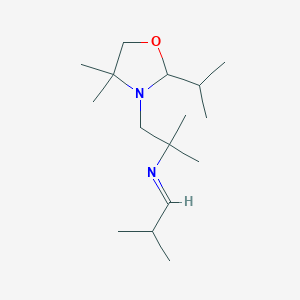
3-Amino-4-hydroxy-1,8-naphtalène anhydride
Vue d'ensemble
Description
The compound 3-Amino-4-hydroxy-1,8-naphthalic anhydride is a derivative of naphthalic anhydride, which is a structural motif found in various chemical entities used for applications such as dye synthesis and anion recognition. The presence of amino and hydroxy groups on the naphthalene ring structure allows for further chemical modifications and interactions with other molecules .
Synthesis Analysis
The synthesis of derivatives of 1,8-naphthalic anhydride, such as the phenylazo derivatives, involves the diazotization process followed by coupling to specific anilines. In the case of 3-amino-1,8-naphthalic anhydride, it is coupled to N-β-hydroxyethyl-N-β-cyanoethylaniline to afford the corresponding phenylazo naphthalic anhydrides. These intermediates can then be further reacted with amines and o-diamines to produce dyes .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-hydroxy-1,8-naphthalic anhydride is characterized by the presence of amino and hydroxy groups attached to the naphthalene ring system. These functional groups are crucial for the molecule's ability to participate in various chemical reactions, including hydrogen bonding and azo coupling, which are essential for its applications in dye synthesis and anion recognition .
Chemical Reactions Analysis
The chemical reactivity of 3-Amino-4-hydroxy-1,8-naphthalic anhydride is highlighted by its ability to undergo azo coupling reactions, which is a common method for dye synthesis. The amino group plays a vital role in these reactions, allowing the formation of azo bonds with diazonium compounds. Additionally, the hydrogen bonding capability of the naphthalimide N–H moiety is utilized in the cooperative binding of anions such as dihydrogenphosphate, as demonstrated by the substantial shift in the resonance for the naphthalimide N–H during 1H NMR titration experiments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4-hydroxy-1,8-naphthalic anhydride derivatives are influenced by the substituents on the naphthalene ring. For instance, dyes derived from 4-amino-1,8-naphthalic anhydrides absorb at longer wavelengths compared to their 3-amino-based isomers and exhibit better light fastness. These properties make them suitable for coloring synthetic polymer fibers such as polyester, cellulose secondary acetate, cellulose tri-acetate, and polyamide. The ability to form stable hydrogen bonds with anions also reflects the compound's chemical properties, which can be exploited in applications like anion recognition .
Applications De Recherche Scientifique
Marquage fluorescent dans les systèmes biologiques
3-Amino-4-hydroxy-1,8-naphtalène anhydride: les dérivés présentent une forte fluorescence, ce qui les rend idéaux pour une utilisation comme réactifs de marquage dans les systèmes biologiques. Leur grande stabilité et leur solubilité dans les solvants polaires permettent une imagerie claire dans les milieux aqueux, ce qui est crucial pour les études de biologie cellulaire et moléculaire .
Diodes électroluminescentes organiques (OLED)
Ces composés sont utilisés dans le développement des OLED en raison de leurs excellentes propriétés électroluminescentes. Ils servent de matériaux émissifs pouvant émettre une large gamme de couleurs, contribuant aux avancées en matière de technologie d'affichage et d'éclairage écoénergétique .
Blanchisseurs optiques
Les dérivés de This compound sont utilisés comme blanchisseurs optiques. Ils améliorent la luminosité des tissus et des papiers en convertissant la lumière ultraviolette en lumière visible, trouvant ainsi des applications dans les industries textile et papetière .
Capteurs chimiques
Ces dérivés de naphtalimide sont largement utilisés pour concevoir des capteurs chimiques fluorescents. Ils détectent diverses molécules avec une grande sélectivité et sensibilité, offrant une approche non invasive avec une réponse rapide et des limites de détection faibles, bénéfique pour la surveillance environnementale et le diagnostic .
Recherche anticancéreuse
Les dérivés fonctionnalisés de ce composé ont montré un potentiel dans la recherche anticancéreuse. Leur capacité à se lier à l'ADN et à présenter des activités anticancéreuses, ainsi que leur grande stabilité dans des conditions physiologiques, en fait des éléments précieux dans le développement de nouveaux agents thérapeutiques .
Collecteurs d'énergie solaire
En raison de leur forte émission fluorescente et de leur grande photostabilité, ces dérivés sont également étudiés comme collecteurs d'énergie solaire. Ils peuvent absorber la lumière du soleil et la convertir en énergie utilisable, contribuant au développement de sources d'énergie renouvelables .
Colorants pour fibres
Les dérivés servent de colorants pour les fibres naturelles et synthétiques, offrant des couleurs vibrantes et une grande durabilité. Leur application s'étend à divers types de tissus utilisés dans la mode et les textiles industriels .
Études de photostabilité
La photostabilité des dérivés de This compound les rend adaptés à l'étude des effets de l'exposition à la lumière sur les matériaux. Ceci est important pour comprendre la longévité et les processus de dégradation des matériaux exposés à la lumière .
Mécanisme D'action
Target of Action
3-Amino-4-hydroxy-1,8-naphthalic anhydride, a derivative of 1,8-Naphthalimide (NIs), has been widely used as a fluorescent molecule in biological, chemical, and medical fields . NIs derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .
Mode of Action
The compound interacts with its targets through an aromatic nucleophilic substitution reaction . The interaction results in a change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .
Biochemical Pathways
The affected pathways involve the fluorescence properties of the compound. The compound shows high stability and various fluorescence properties under different conditions . These properties are utilized in the design of fluorescent chemosensors for the detection of various molecules .
Pharmacokinetics
It’s noted that one major limitation for nis is their low solubility in aqueous media , which could impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in its fluorescence properties. The compound shows a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features allow these derivatives to be used as excellent labeling reagents in the biological system .
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as pH and solvent type. Moreover, the compound shows high stability and various fluorescence properties under different conditions .
Orientations Futures
The future directions for research on 3-Amino-4-hydroxy-1,8-naphthalic anhydride and related compounds are promising. They have potential applications in organic light-emitting diodes (OLEDs) due to their high stability, lifetime, and luminescence quantum yield . Furthermore, their use as labeling reagents in biological systems is also being explored .
Propriétés
IUPAC Name |
7-amino-8-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c13-8-4-7-9-5(10(8)14)2-1-3-6(9)11(15)17-12(7)16/h1-4,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFVWWDXFVIHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)



![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)